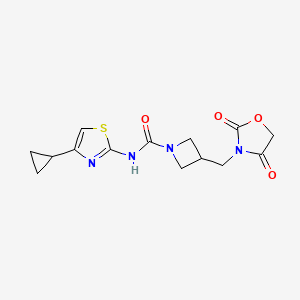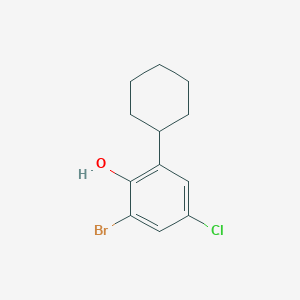![molecular formula C13H13N3O4S B2513781 Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate CAS No. 1774900-81-0](/img/structure/B2513781.png)
Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of the efficiency and environmental impact of the synthesis process.Molecular Structure Analysis
This typically involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound. X-ray crystallography might also be used if the compound forms crystals.Chemical Reactions Analysis
This would involve studying the reactivity of the compound. What types of reactions does it undergo? What are the products of these reactions? Kinetic and thermodynamic data might also be included.Physical And Chemical Properties Analysis
This section would include data like melting point, boiling point, solubility, and stability. It might also include computational data like HOMO/LUMO levels and molecular orbital diagrams.科学的研究の応用
Synthesis and Structural Studies
Synthesis Techniques
The synthesis of related compounds involves multiple steps including condensation, methylation, hydrogenolysis, and cyclization, with careful optimization of conditions such as temperature and reactant ratios (Z. Xiu-lan, 2009).
Optimization of Synthesis Processes
Process optimization studies aim to enhance yields and efficiency in the synthesis of related compounds, employing techniques like etherification and sulfonyl chloride reactions (W. Xu et al., 2018).
Crystal Structure Analysis
Detailed analyses of crystal structures of related compounds have been conducted, providing insights into molecular configurations and intermolecular interactions (H. Ming & D. South, 2004).
Pharmacological and Chemical Properties
Hydrogen Bonding and Molecular Interactions
Studies on hydrogen bonding in compounds similar to Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate reveal complex molecular interactions, contributing to the understanding of their properties (J. Portilla et al., 2007).
Photostability and Degradation Studies
Research has focused on the photostability of related sulfonylurea compounds, examining their degradation under various conditions, which is crucial for their application in fields like agriculture (A. Bhattacharjee & P. Dureja, 1999).
Molecular Design for Specific Applications
The development of compounds with specific electronic and physicochemical properties, such as those derived from Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate, is a key area of research, enabling targeted applications in various fields (M. Naoum et al., 2010).
Safety And Hazards
This section would detail the safety precautions that need to be taken when handling the compound. It would also include information on the compound’s toxicity and environmental impact.
将来の方向性
This would be a discussion of potential future research directions. What questions remain unanswered? How could the compound be modified to enhance its properties?
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help find more information. Please provide more details if possible.
特性
IUPAC Name |
methyl 4-[(3-sulfamoylpyridin-2-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-13(17)9-4-6-10(7-5-9)16-12-11(21(14,18)19)3-2-8-15-12/h2-8H,1H3,(H,15,16)(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUDBRFFYIJYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2513699.png)
![2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2513700.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2513701.png)
![2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2513702.png)
![4-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2513703.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2513704.png)
![N-(Cyanomethyl)-2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2513706.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2513714.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2513716.png)
![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2513718.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chlorobenzamide](/img/structure/B2513720.png)
